Product packaging for Ethylhypericin(Cat. No.:)

Ethylhypericin

Cat. No.: B1214107
M. Wt: 532.5 g/mol
InChI Key: RMGNPMNIDBORRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylhypericin (CID 493366) is a chemical compound with the molecular formula C32H20O8 and a complex polycyclic structure, closely related to the naturally occurring photosensitizer Hypericin . As a research reagent, it is of significant interest in biochemical and oncological research, particularly for investigating anticancer mechanisms. While specific studies on this compound are limited, its structural similarity to Hypericin suggests potential value in studying pathways such as the inhibition of angiogenesis and the induction of apoptosis in cancer cell lines . Research on Hypericin indicates it exerts anticancer effects by increasing caspase-3 and caspase-4 levels, arresting the cell cycle, and affecting various protein and gene expression patterns, mechanisms that may be shared or analogous for this compound . This reagent provides scientists with a tool to explore these processes in vitro and in vivo. This compound is supplied for research applications only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H20O8 B1214107 Ethylhypericin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H20O8

Molecular Weight

532.5 g/mol

IUPAC Name

5,24-diethyl-9,11,13,16,18,20-hexahydroxyoctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione

InChI

InChI=1S/C32H20O8/c1-3-9-5-11(33)21-25-17(9)18-10(4-2)6-12(34)22-26(18)30-28-20(14(36)8-16(38)24(28)32(22)40)19-13(35)7-15(37)23(31(21)39)27(19)29(25)30/h5-8,35-40H,3-4H2,1-2H3

InChI Key

RMGNPMNIDBORRJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)CC)O)O)O

Synonyms

ethylhypericin

Origin of Product

United States

Synthetic Strategies and Chemical Modification Research of Ethylhypericin

De Novo Synthesis Approaches and Methodological Advancements

De novo synthesis, the creation of complex molecules from simple precursors, for hypericin (B1674126) derivatives is a complex challenge for organic chemists. researchgate.netnih.gov The core structure, a phenanthroperylene quinone, requires multi-step sequences.

A six-step synthesis of hypericin starting from 1,4-benzoquinone (B44022) has also been reported, proceeding via an emodin (B1671224) anthrone (B1665570) intermediate. scienceopen.comresearchgate.net Adapting such a route for Ethylhypericin would necessitate the use of appropriately substituted starting materials to incorporate the ethyl group at the desired position on the anthraquinone (B42736) framework.

Stereo- and Regio-selective Synthesis Innovations for this compound

Hypericin itself is not planar, and its derivatives can exist as different tautomers and stereoisomers. pugetsound.edunih.gov The control of stereochemistry and regiochemistry is a critical aspect of synthesis. For hypericin analogs, regioselectivity is crucial when introducing different substituents onto the complex scaffold. While specific innovations for the stereo- and regio-selective synthesis of this compound are not documented, research on related compounds highlights the importance of catalyst-controlled reactions and the use of protecting groups to direct chemical transformations to specific sites on the molecule.

Scalable Synthetic Protocols for Research Production of this compound and Analogs

The low natural abundance of hypericin (0.03% to 0.09% in Hypericum perforatum) and the complexities of its isolation make chemical synthesis a vital source for research quantities. nih.govrsc.org Efforts to create scalable protocols have led to significant improvements in synthetic efficiency.

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, environmentally friendly ("green"). rsc.orgscienceopen.com | Highly suitable for efficient and scalable research production. |

Semisynthetic Routes and Precursor Utilization in this compound Analog Generation

Semisynthesis, which starts from a naturally occurring precursor, is a common and efficient strategy for producing hypericin derivatives. The most widely used precursor is emodin, an anthraquinone that can be isolated from natural sources. nih.govnih.gov

The general semisynthetic route involves:

Reduction of emodin to emodinanthrone.

Oxidative dimerization of emodinanthrone to form protohypericin (B192192).

Photocyclization of protohypericin using visible light to yield hypericin. nih.gov

Derivatization Strategies for Enhancing Research Applicability and Mechanistic Probing

Chemical derivatization is employed to modify the properties of a lead compound like hypericin to improve its utility in research. scienceopen.commdpi.com These modifications can enhance solubility, alter photophysical properties, or enable conjugation to other molecules. For hypericin and its analogs, the peripheral methyl groups often serve as "anchors" for substitution, allowing for the attachment of new functional units without significantly disturbing the core chromophore responsible for its photochemical activity. nih.govmdpi.com

Conjugation Chemistry for Targeted Delivery in Preclinical Research Models

A significant challenge in preclinical research is delivering a hydrophobic compound like hypericin to its target site. nih.gov Conjugation chemistry addresses this by linking the drug molecule to a carrier designed to improve delivery.

One researched strategy involves the non-covalent conjugation (adsorption) of hypericin to gold nanoparticles (AuNPs). nih.gov This approach has been shown to enhance the cellular uptake of hypericin in breast cancer cell lines, thereby increasing the efficacy of photodynamic therapy (PDT). nih.gov Similar strategies could be applied to this compound, using carriers like nanoparticles, polymers (e.g., PEGylated zein), or antibodies to facilitate targeted delivery in preclinical models. nih.govnih.gov

Structural Modifications for Exploring Structure-Activity Relationships (SAR) in Preclinical Contexts

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how specific structural features of a molecule influence its biological activity. mdpi.comnih.gov For hypericin analogs, SAR studies are crucial for optimizing their potential as therapeutic agents, particularly as photosensitizers in PDT.

By synthesizing a series of derivatives, researchers can systematically investigate the impact of different functional groups on the compound's efficacy. For example, a study comparing hypericin with three other synthesized derivatives (7b-d) in various cancer cell lines found that their photodynamic effects varied, with derivative 7b showing improved activity over the parent hypericin, while 7c and 7d were less effective. rsc.orgrsc.org

Table 2: List of Mentioned Compounds

Compound Name
This compound
Hypericin
Pseudohypericin
Emodin
Emodin anthrone
Protohypericin

Isotopic Labeling Methodologies for Mechanistic Tracing in Research Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate and elucidate the mechanism of action of bioactive compounds. wikipedia.org In the context of this compound and its parent compound, hypericin, isotopic labeling studies are instrumental in understanding their biosynthesis, biodistribution, and interaction with biological targets. This section details the isotopic labeling methodologies that have been employed or are theoretically applicable for tracing these compounds in research settings.

The primary approaches for isotopically labeling hypericin derivatives involve either incorporating a radioactive isotope (radiolabeling) for detection by radiometric methods or a stable isotope for detection by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

Radiolabeling for Imaging and Biodistribution Studies

A notable application of isotopic labeling for the hypericin scaffold is in the development of imaging agents for diagnostic purposes. Researchers have successfully synthesized radioiodine-labeled hypericin, which can be used to visualize tissues with high affinity for the compound, such as malignant gliomas. mdpi.com

Specifically, 2-[¹²³I]iodohypericin and 2-[¹²⁴I]iodohypericin have been synthesized. mdpi.com The synthesis involves the electrophilic substitution of a hydrogen atom on the hypericin core with a radioactive iodine isotope. This method provides a direct way to track the molecule's accumulation in vivo using techniques like Single Photon Emission Computed Tomography (SPECT) with ¹²³I or Positron Emission Tomography (PET) with ¹²⁴I. Studies have shown that the uptake of 2-[¹²³I]iodohypericin increased over time in glioma cell lines, and 2-[¹²⁴I]iodohypericin accumulated in C6 glioma-bearing nude mice, highlighting its potential as a glioma imaging agent. mdpi.com

Another radionuclide, Technetium-99m (⁹⁹ᵐTc), has also been used to label a hypericin derivative. However, this particular ⁹⁹ᵐTc-labeled derivative did not show preferential uptake in necrotic tissue, suggesting that the choice of both the radionuclide and the position of labeling are critical for successful application. mdpi.com

Below is a table summarizing the reported radiolabeled hypericin derivatives:

Labeled CompoundIsotopeApplicationKey Finding
2-Iodohypericin¹²³IMalignant Glioma Imaging (SPECT)Time-dependent increased uptake in glioma cell lines. mdpi.com
2-Iodohypericin¹²⁴IMalignant Glioma Imaging (PET)Accumulation observed in C6 glioma-bearing nude mice. mdpi.com
Hypericin derivative⁹⁹ᵐTcNecrosis ImagingDid not show preferential uptake in necrotic tissue. mdpi.com

Stable Isotope Labeling for Biosynthetic and Mechanistic Studies

Stable isotopes, such as Carbon-13 (¹³C), can be used to elucidate the biosynthetic pathways of natural products. The biosynthesis of hypericin is believed to proceed through the dimerization of an emodin anthrone derivative. pugetsound.edu The biosynthetic pathway of the related compound hyperforin (B191548) has been investigated using ¹³C-labeled glucose, followed by detailed NMR analysis of the resulting labeled hyperforin. pugetsound.edu This approach allows researchers to trace the incorporation of carbon atoms from glucose into the final molecular structure, thereby confirming the biosynthetic precursors and intermediates.

A similar strategy can be applied to study the biosynthesis of hypericin and this compound. By feeding the producing organism, such as Hypericum perforatum, with a ¹³C-labeled precursor like [¹³C]-glucose or [¹³C]-acetate, the resulting hypericin and this compound will be enriched with ¹³C at specific positions. Analysis of the ¹³C-NMR or mass spectrometry data of the isolated labeled compounds can then reveal the precise biosynthetic route.

Hypothetical Labeling Strategies Based on Synthetic Routes

The chemical synthesis of hypericin and its derivatives, including this compound, offers opportunities for the strategic incorporation of isotopic labels. Most synthetic approaches to hypericin involve the dimerization of an emodin anthrone derivative. pugetsound.edursc.org Therefore, a key strategy for isotopic labeling would be the synthesis of an isotopically labeled emodin anthrone precursor.

For instance, a ¹³C or ¹⁴C label could be introduced into the emodin anthrone structure through a multi-step synthesis starting from a simple labeled precursor. This labeled emodin anthrone could then be dimerized to produce symmetrically labeled hypericin. Subsequent ethylation would yield the desired labeled this compound. This approach would be invaluable for in vitro and in vivo studies of the compound's metabolism, as the label would be in a stable position within the core structure.

The following table outlines a potential synthetic labeling strategy for this compound:

Labeling StrategyIsotopeLabeled PrecursorSynthetic Step for LabelingPotential Application
Precursor-based Synthesis¹³C or ¹⁴CLabeled Emodin AnthroneDimerization of labeled precursorMetabolic fate and pharmacokinetic studies
Radioiodination¹²³I, ¹²⁴I, or ¹²⁵IThis compoundElectrophilic IodinationIn vivo imaging and biodistribution studies

Preclinical Pharmacological and Molecular Mechanism Research of Ethylhypericin

Photo-Activated Biological Mechanisms of Ethylhypericin

The hallmark of this compound's biological activity lies in its function as a photosensitizer. Upon activation by light of a specific wavelength, it initiates a cascade of photochemical and photobiological events that are cytotoxic to targeted cells. This forms the basis of its investigation in photodynamic therapy (PDT), a therapeutic strategy that uses a combination of a photosensitizer, light, and oxygen. dovepress.com

Photogeneration of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) in Cellular Models

The central mechanism of action for photo-activated this compound is the generation of highly cytotoxic reactive oxygen species (ROS). mdpi.com When this compound absorbs photons, it transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a more stable, longer-lived triplet state. researchgate.net

From this triplet state, this compound can initiate two primary types of photochemical reactions:

Type I Reaction: The excited photosensitizer can react directly with substrate molecules, such as cellular lipids or proteins, through electron transfer. This process forms radical ions which then react with molecular oxygen to produce ROS like superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). mdpi.com

Type II Reaction: More commonly, the triplet-state this compound transfers its energy directly to ground-state molecular oxygen (³O₂), which is abundant in tissues. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂). mdpi.com Singlet oxygen is considered the primary cytotoxic agent responsible for the therapeutic effect in PDT. mdpi.commdpi.com

Studies in various cellular models, including hepatocellular carcinoma (Huh7 and Bel-7402) and colorectal cancer cells (HCT116 and SW620), have demonstrated that irradiation of hypericin (B1674126), the parent compound of this compound, leads to a significant and measurable increase in intracellular ROS levels. dovepress.comnih.gov This ROS burst is the direct trigger for the subsequent cellular damage and induction of cell death pathways. While ROS generation is well-documented, the direct photogeneration of Nitric Oxide (NO) by this compound itself is less characterized.

Photodynamic Interactions with Cellular Macromolecules (Proteins, Lipids, Nucleic Acids)

The ROS generated by photo-activated this compound, particularly singlet oxygen, are short-lived but highly reactive, causing oxidative damage to essential cellular macromolecules in their immediate vicinity. mdpi.com

Lipids: The primary targets in cellular membranes are unsaturated fatty acids. ROS-induced lipid peroxidation damages the integrity of cellular and organelle membranes (e.g., mitochondria, endoplasmic reticulum, lysosomes), leading to impaired function, loss of membrane potential, and release of pro-apoptotic factors. nih.gov Studies on melanoma cells have shown that hypericin-PDT significantly increases thiobarbituric acid-reacting substances (TBARs), a marker of lipid peroxidation. nih.gov

Proteins: Amino acid residues such as tryptophan, tyrosine, histidine, methionine, and cysteine are susceptible to oxidation by ROS. This can lead to protein cross-linking, denaturation, and inactivation of critical enzymes and structural proteins, disrupting cellular signaling and metabolic pathways.

Nucleic Acids: While nucleic acids are also targets, direct DNA damage is often considered a secondary effect in hypericin-based PDT compared to membrane and protein damage. However, ROS can oxidize guanine (B1146940) bases, leading to DNA mutations and strand breaks, which can contribute to cell cycle arrest and apoptosis. nih.gov Research in colorectal cancer cells showed that hypericin-PDT induced DNA damage, as evidenced by the activation of ATM and upregulation of phosphorylated H2AX. nih.gov

Light-Dependent Induction of Cell Death Pathways in Research Cell Lines

The extensive macromolecular damage initiated by this compound-PDT culminates in the activation of distinct cell death programs. The specific pathway induced can depend on the cell type, the concentration of the photosensitizer, and the light dose.

Apoptosis: This is a predominant mode of cell death induced by hypericin-PDT in numerous cancer cell lines. nih.govnih.gov The process is often mediated by the intrinsic (mitochondrial) pathway. Damage to the mitochondrial membrane leads to the release of cytochrome c into the cytosol, which in turn activates a caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to controlled cell dismantling. nih.gov Studies have demonstrated significant upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2. nih.govnih.gov

Necrosis: At higher concentrations of this compound or higher light doses, the cellular damage can be too severe for the ordered process of apoptosis. This leads to necrosis, a passive form of cell death characterized by cell swelling, loss of membrane integrity, and the release of cellular contents, which can provoke an inflammatory response. nih.govmdpi.com In some cell lines, such as human colon adenocarcinoma HT-29, necrosis has been observed as the main type of cell death. nih.gov

Autophagy: This is a cellular self-degradation process that can be activated as a survival mechanism in response to stress. However, in the context of PDT, extensive autophagy can also lead to cell death.

The following table summarizes key findings on the light-dependent induction of cell death pathways in various research cell lines by hypericin, the parent compound of this compound.

Research Cell LineObserved Pathway(s)Key Molecular Events
HCT116 & SW620 (Colorectal Cancer)Apoptosis, S Phase ArrestIncreased Bax/Bcl-2 ratio, activation of caspase-9 and caspase-3, PARP cleavage, DNA damage (p-H2AX). nih.gov
HL-60 (Human Leukemia)Apoptosis, NecrosisTime-dependent cleavage of PARP (a marker for apoptosis). Necrosis suggested at lower concentrations. nih.gov
AGS (Gastric Cancer)ApoptosisUpregulation of Bax and p53, downregulation of Bcl-2. nih.govresearchgate.net
U-87 MG (Glioblastoma)ApoptosisPrimarily via the mitochondrial apoptotic pathway. nih.gov
Melanoma Cells (G361, M18, M6)Apoptosis / NecrosisIncreased lipid peroxidation, decreased antioxidant defenses (GSH, GSHPx, Catalase). nih.gov

Non-Photodynamic Biological Mechanisms of this compound

Beyond its well-documented photosensitizing effects, this compound and its parent compound possess biological activities that are independent of light activation. These mechanisms involve direct interactions with cellular proteins such as enzymes and membrane-bound receptors and channels.

Direct Enzymatic Inhibition and Activation Studies in Cell-Free and Cellular Systems

Research has shown that hypericin can directly modulate the activity of several key enzymes, most notably protein kinases.

Protein Kinase C (PKC) Inhibition: Hypericin is a known inhibitor of Protein Kinase C (PKC), an enzyme crucial for various signal transduction pathways that regulate cell growth, differentiation, and apoptosis. This inhibition is competitive with respect to ATP and non-competitive with respect to the phosphate (B84403) acceptor substrate. The ability to inhibit PKC is a significant aspect of its non-photodynamic anticancer and antiviral research. In U87 MG glioblastoma cells, hypericin was found to co-localize and interact with the anti-apoptotic PKCα isoform. nih.gov

While inhibition is the most studied mechanism, the potential for enzyme activation is also a theoretical possibility in complex biological systems, though less documented for this compound.

Enzyme TargetType of ModulationObserved Effect in Research Systems
Protein Kinase C (PKC) InhibitionCompetitive inhibition with ATP, leading to disruption of downstream signaling pathways. nih.gov

Receptor and Ion Channel Modulation Research

The interaction of hypericum-derived compounds with components of the nervous system has been a subject of investigation, primarily in the context of the antidepressant effects of Hypericum perforatum extracts.

Receptor Binding: While specific high-affinity binding studies for this compound to a single receptor are not extensively detailed, compounds from Hypericum extracts are known to interact with various neurotransmitter systems. However, these effects are often attributed to other constituents like hyperforin (B191548) rather than hypericin.

Ion Channel Modulation: There is evidence that constituents of Hypericum perforatum can modulate the activity of various ion channels. nih.gov For instance, hyperforin has been shown to inhibit several voltage- and ligand-gated ion channels in rat neurons. nih.gov The direct, non-photodynamic effect of pure this compound on specific ion channels is an area that requires further dedicated research. The modulation of ion channels is a complex process that can involve direct binding to the channel protein or indirect effects via second messenger pathways, altering the flow of ions like Ca²⁺, Na⁺, or K⁺ across the cell membrane. nih.govresearchgate.netelifesciences.org

Signal Transduction Cascade Interference in Preclinical Models

Currently, there is a notable lack of publicly available preclinical research specifically investigating the interference of this compound with signal transduction cascades. While studies on its parent compound, hypericin, have explored effects on pathways such as Protein Kinase C (PKC), detailed molecular signaling studies focusing on this compound are not available in the current scientific literature. Therefore, a comprehensive understanding of how this compound modulates specific signaling pathways involved in cellular processes remains to be elucidated.

Mitochondrial Function Modulation and Bioenergetic Research

Cellular Responses and Pathway Modulation in Preclinical Cell Culture Models

Apoptosis and Necroptosis Pathway Dissection by this compound

Detailed preclinical studies dissecting the specific mechanisms by which this compound induces apoptosis and necroptosis are limited. Apoptosis, or programmed cell death, and necroptosis, a form of programmed necrosis, are critical pathways in cellular homeostasis and disease. nih.govyoutube.com Research on the parent compound, hypericin, has shown that it can induce both apoptotic and necrotic cell death in cancer cell lines. nih.gov The apoptotic mechanism of hypericin has been linked to the activation of caspases and the release of mitochondrial cytochrome c. nih.gov However, specific investigations into the role of this compound in activating key apoptotic proteins such as Bax, Bcl-2, and caspases, or its potential to trigger the RIPK1/RIPK3-mediated necroptotic pathway, have not been documented. nih.govmdpi.com

Table 1: Key Proteins in Apoptosis and Necroptosis Pathways and this compound

PathwayKey ProteinDocumented Modulation by this compound
Apoptosis BaxData not available
Bcl-2Data not available
Caspase-3Data not available
Caspase-9Data not available
Cytochrome cData not available
Necroptosis RIPK1Data not available
RIPK3Data not available
MLKLData not available

Note: The table indicates a lack of specific preclinical data for this compound's modulation of these key proteins.

Autophagy Flux Regulation and Interplay with Cell Death Mechanisms

There is a scarcity of preclinical research on the role of this compound in the regulation of autophagy and its interplay with cell death mechanisms. Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death, depending on the cellular context. nih.gov The interplay between autophagy and apoptosis is complex, with autophagy having the potential to both inhibit and promote apoptotic cell death. mdpi.com Investigations into whether this compound can induce autophagic flux, characterized by the formation of autophagosomes and their fusion with lysosomes, are not available. Consequently, the relationship between this compound-induced cellular effects and the autophagic pathway remains an uninvestigated area.

Cell Cycle Progression Arrest and Checkpoint Activation Studies

Specific studies on the effect of this compound on cell cycle progression and checkpoint activation in preclinical models are not well-documented. Cell cycle checkpoints are crucial for maintaining genomic integrity, and their activation can lead to cell cycle arrest, allowing for DNA repair or the induction of cell death. biorxiv.org Research on the parent compound, hypericin, has demonstrated the ability to induce cell cycle arrest at different phases, including the S phase and G2/M phase, in various cancer cell lines. nih.govresearchgate.net These effects are often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins. nih.gov However, dedicated studies to determine if this compound exerts similar effects and the specific molecular mechanisms involved in its potential cell cycle modulation have not been reported.

Table 2: Effects of this compound on Cell Cycle Progression

Cell LinePhase of Cell Cycle ArrestKey Molecular Targets
Data not availableData not availableData not available

Note: This table is presented to illustrate the type of data that would be relevant but is currently unavailable for this compound.

Gene Expression and Proteomic Profiling in Response to this compound

Comprehensive gene expression and proteomic profiling studies to identify the molecular signature of this compound's cellular response are not available in the published literature. Such studies are crucial for a global understanding of the cellular pathways perturbed by a compound. nih.govmdpi.com Techniques like microarray analysis, RNA sequencing, and mass spectrometry-based proteomics can reveal changes in the expression of thousands of genes and proteins, providing insights into the mechanism of action. nih.govebi.ac.uk While such analyses have been performed for other compounds, the specific transcriptomic and proteomic landscape of cells treated with this compound has not been characterized.

Preclinical Research Data for this compound Not Available

Following a comprehensive search of publicly available scientific literature and research databases, we have determined that there is currently insufficient preclinical data to generate an article on the chemical compound “this compound” that adheres to the specific pharmacological outline provided.

Searches were conducted to find research pertaining to this compound in the following areas:

Stress Response Pathway Activation: No studies were identified that investigated the effects of this compound on Endoplasmic Reticulum (ER) stress or the heat shock response. While research exists for the parent compound, hypericin, which suggests interactions with heat shock proteins and induction of stress responses like the exposure of calreticulin (B1178941) preprints.orgresearchgate.netnih.gov, this data cannot be extrapolated to this compound without specific experimental validation.

Antiviral Mechanisms: There is a lack of in vitro and ex vivo research on the antiviral mechanisms of this compound. No specific studies on its potential to inhibit viral entry, interfere with viral genome replication and transcription, or disrupt viral protein synthesis and assembly were found. The broader antiviral activities of hypericin are documented, showing it can inhibit viral replication and target viral enzymes like the 3CL protease in coronaviruses, but this does not provide specific information on the ethyl-derivative mdpi.com.

Antiproliferative and Cytotoxic Activities: No preclinical studies detailing the antiproliferative or cytotoxic effects of this compound across various cancer cell lines or primary cell cultures were located. Consequently, no data is available regarding the differential sensitivity of cell lines to this specific compound. Research on hypericin and its other derivatives, such as hexamthis compound, has shown potent cytotoxic and antiproliferative effects in the nanomolar range on cell lines including A431, HeLa, and MCF7, but this does not apply to this compound nih.gov.

Due to the absence of specific preclinical data for this compound in the requested research areas, it is not possible to provide a scientifically accurate and thorough article that meets the requirements of the outlined structure. The generation of content without supporting research would be speculative and would not meet the standards of scientific accuracy.

Research on Antiproliferative and Cytotoxic Activities in Various Preclinical Cell Line Models

Synergistic and Additive Effects with Established Research Agents

Currently, there is a lack of specific preclinical data detailing the synergistic or additive effects of this compound when used in combination with other established research agents. The primary focus of available research has been on its individual activity, particularly as an antiviral compound. One study highlighted that this compound demonstrated slightly greater efficacy in inhibiting HIV reverse transcriptase (RT) compared to its parent compound, hypericin. This suggests a potential for further investigation into its combined effects with other antiretroviral agents.

Future preclinical research would need to explore various combinations of this compound with existing therapeutic agents to identify potential synergistic interactions that could enhance therapeutic efficacy or overcome resistance mechanisms. Such studies would typically involve in vitro cell-based assays and in vivo animal models to assess the combined impact on disease markers and progression. The mechanisms underlying any observed synergy, such as targeting different pathways or enhancing the bioavailability of co-administered agents, would also be a critical area of investigation.

Immunomodulatory Research in Preclinical Immune Cell Models

Detailed preclinical research on the specific immunomodulatory effects of this compound is not yet available in the scientific literature. While the parent compound, hypericin, has been the subject of some immunomodulatory studies, this information cannot be directly extrapolated to this compound. Therefore, the following sections outline the types of preclinical investigations that would be necessary to characterize the immunomodulatory profile of this compound.

Cytokine and Chemokine Production Profiling in Response to this compound

To understand the influence of this compound on the immune system, a crucial first step would be to conduct comprehensive cytokine and chemokine production profiling. This would involve treating various immune cell types, such as peripheral blood mononuclear cells (PBMCs), macrophages, and dendritic cells, with this compound in vitro. Following treatment, the cell culture supernatants would be analyzed for a wide array of cytokines and chemokines.

Table 1: Hypothetical Cytokine and Chemokine Panel for this compound Immunomodulatory Profiling

Cytokine/Chemokine CategorySpecific AnalytesRationale for Inclusion
Pro-inflammatory Cytokines IL-1β, IL-6, TNF-αKey mediators of acute inflammation.
Anti-inflammatory Cytokines IL-10, TGF-βImportant for regulating and resolving inflammation.
Th1-associated Cytokines IFN-γ, IL-2, IL-12Crucial for cell-mediated immunity.
Th2-associated Cytokines IL-4, IL-5, IL-13Involved in humoral immunity and allergic responses.
Th17-associated Cytokines IL-17A, IL-22Play a role in mucosal immunity and autoimmune diseases.
Chemokines CXCL8 (IL-8), CCL2 (MCP-1), CCL5 (RANTES)Mediate the recruitment of immune cells to sites of inflammation.

The results from such profiling would provide initial insights into whether this compound promotes a pro-inflammatory or anti-inflammatory response and which specific immune pathways it may modulate.

Immune Cell Activation and Differentiation Studies

Further investigation into the immunomodulatory properties of this compound would require studies focused on its effects on immune cell activation and differentiation. These studies would assess how this compound influences the functional state of key immune cell populations.

For instance, the activation status of T lymphocytes could be examined by measuring the expression of activation markers such as CD25 and CD69 after exposure to this compound. Furthermore, its impact on the differentiation of naive T cells into different effector subsets (e.g., Th1, Th2, Th17, and regulatory T cells) would be a critical area of research. Similarly, the effect of this compound on the activation of antigen-presenting cells like macrophages and dendritic cells would be evaluated by analyzing the expression of co-stimulatory molecules (e.g., CD80, CD86) and MHC class II.

Table 2: Potential Assays for Immune Cell Activation and Differentiation Studies of this compound

Immune Cell TypeAssayMeasured ParametersPotential Insights
T Lymphocytes Flow CytometryCD25, CD69, IFN-γ, IL-4, IL-17 expressionEffect on T cell activation and polarization.
Macrophages Flow Cytometry, ELISACD80, CD86, MHC Class II expression; cytokine secretionImpact on antigen presentation and pro/anti-inflammatory phenotype.
Dendritic Cells Mixed Lymphocyte ReactionT cell proliferationInfluence on the ability to stimulate adaptive immune responses.

Inflammatory Mediator Modulation Research

To complete the preclinical immunomodulatory profile of this compound, research into its effects on the production of key inflammatory mediators would be necessary. This would go beyond cytokines and chemokines to include lipid mediators such as prostaglandins (B1171923) and leukotrienes, which are critical in the inflammatory process.

Preclinical in vitro studies would typically involve cell-based assays where immune cells, such as macrophages, are stimulated to produce these mediators in the presence or absence of this compound. The levels of prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4) would then be quantified. A reduction in the production of these pro-inflammatory lipids would suggest that this compound possesses anti-inflammatory properties. Understanding the specific enzymes in the arachidonic acid cascade that are targeted by this compound would provide valuable information on its mechanism of action.

Analytical Chemistry Methodologies for Ethylhypericin Research

Chromatographic Separation Techniques for Research Samples

Chromatographic techniques are indispensable for separating ethylhypericin from complex mixtures, purifying it, and analyzing its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Its ability to separate complex mixtures based on differential partitioning between a mobile and stationary phase makes it ideal for isolating and quantifying this compound from plant extracts or synthetic reaction mixtures. HPLC systems equipped with UV-Vis detectors are commonly used, as this compound possesses chromophores that absorb light in the UV-Vis spectrum. Furthermore, fluorescence detection (HPLC-FLD) can offer enhanced sensitivity and selectivity for this compound, especially when dealing with low concentrations or complex matrices, as some hypericinoids exhibit fluorescence labinsights.nlnih.govdphen1.commdpi.comresearchgate.net. Method development typically involves optimizing parameters such as the stationary phase (e.g., C18 columns), mobile phase composition (e.g., acetonitrile/water gradients with acidic modifiers), flow rate, and detection wavelengths to achieve optimal separation and sensitivity. Research findings indicate that HPLC methods can achieve good resolution for this compound, allowing for its accurate quantification and purity assessment in research samples nih.govcjnmcpu.comdntb.gov.ua.

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over conventional HPLC, utilizing smaller particle size stationary phases and higher operating pressures. This allows for faster separations and improved resolution, which can be critical for analyzing complex samples or when high throughput is required in research settings mdpi.comresearchgate.net. UPLC methods, similar to HPLC, can be coupled with UV/Vis or fluorescence detectors for the sensitive detection and quantification of this compound. The enhanced efficiency of UPLC can lead to sharper peaks and better separation of this compound from closely related compounds or impurities, providing more accurate analytical data nih.gov.

Gas Chromatography (GC) is primarily used for the separation of volatile and semi-volatile compounds. This compound, being a relatively large and non-volatile molecule, is not typically analyzed directly by GC. However, GC can be employed for the analysis of volatile derivatives of this compound or related compounds if they are synthesized or if specific derivatization strategies are applied to increase their volatility gcms.czscioninstruments.comjfda-online.comresearchgate.netnih.govcpur.in. Derivatization involves chemically modifying the analyte to make it more amenable to GC analysis, potentially improving its volatility, thermal stability, and detector response. While direct GC analysis of this compound is uncommon, GC-MS (Gas Chromatography-Mass Spectrometry) can be a powerful tool for identifying volatile byproducts or degradation products in research samples if derivatization is feasible.

Preparative chromatography is essential for isolating pure this compound from crude mixtures, such as plant extracts or synthetic reaction products, to obtain material suitable for detailed research studies mdpi.comchemistryworld.comcifga.comunits.ited.gov. Preparative HPLC, often using larger columns and higher flow rates than analytical HPLC, is a common method for purifying this compound. The goal is to maximize sample loading and recovery while maintaining adequate resolution to separate this compound from impurities. Flash chromatography, a rapid form of preparative column chromatography, is also utilized for its speed and efficiency in purifying organic compounds in research laboratories units.ited.gov. The purity of the isolated this compound is then assessed using analytical techniques like analytical HPLC or spectroscopic methods.

Spectroscopic and Spectrometric Characterization Methods for Research Compounds

Spectroscopic and spectrometric techniques provide crucial information about the structure, identity, and concentration of this compound.

UV-Vis spectroscopy is a fundamental technique for characterizing this compound. It measures the absorption of ultraviolet and visible light by the compound, providing information about its electronic structure and concentration lcms.cztechnologynetworks.comwepub.orgijnrd.orgresearchgate.net. This compound exhibits characteristic absorption maxima in the visible region of the spectrum, contributing to its color and its properties as a photosensitizer. UV-Vis spectroscopy is widely used for:

Concentration Determination: By applying the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration, researchers can quantify this compound in solution. This is vital for preparing solutions of known concentration for further experiments technologynetworks.comwepub.orgijnrd.orgresearchgate.net.

Photophysical Research: The absorption spectrum of this compound provides insights into its electronic transitions and its interaction with light. This data is crucial for understanding its photodynamic properties, such as its ability to absorb light and transfer energy, which is fundamental to its action as a photosensitizer nih.govlcms.cz. Research studies have utilized UV-Vis spectroscopy to monitor reactions and characterize synthesized compounds, with absorption maxima being key identifiers nih.govcjnmcpu.com.

Table 1: Characteristic UV-Vis Absorption Data for this compound (Representative)

ParameterValue (nm)Notes
Absorption Maxima (λmax)~470-480Typical absorption peak in the visible spectrum, contributing to color.
Absorption Maxima (λmax)~550-570Another significant absorption band.
Absorption Maxima (λmax)~630-650Less intense absorption band.

Note: Specific λmax values can vary slightly depending on the solvent, pH, and experimental conditions.

Table 2: HPLC Parameters for this compound Analysis (Representative)

ParameterTypical Value/TypeNotes
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)Common stationary phase for separating moderately polar compounds.
Mobile Phase Acetonitrile/Methanol and water gradientOften with acidic modifiers (e.g., formic acid, acetic acid, TFA).
Flow Rate 0.5 - 1.5 mL/minOptimized for resolution and analysis time.
Detection Wavelength UV-Vis: ~470-650 nm; Fluorescence: Excitation/EmissionSpecific wavelengths chosen based on absorption/emission spectra of this compound.
Injection Volume 10 - 50 µLStandard volume for analytical HPLC.
Retention Time (tR) Varies based on method; typically several minutesUsed for identification and quantification against standards.
Detection Limit (LLOQ) Typically in ng/mL range (with fluorescence)Fluorescence detection offers higher sensitivity than UV-Vis detection.

Note: These parameters are representative and would be optimized for specific research objectives and matrices.

Fluorescence Spectroscopy for Quantitative Analysis and Mechanistic Probes

Fluorescence spectroscopy is a rapid, sensitive, and non-destructive analytical technique that measures the characteristic intensity and wavelengths of fluorescence emitted by a substance when irradiated with light axispharm.comagriculturejournals.cz. This emitted light can serve as a unique spectral signature or "fingerprint" for qualitative identification and quantitative analysis agriculturejournals.cz. The intensity of fluorescence is often directly proportional to the concentration of the fluorescent substance in dilute solutions axispharm.com.

This technique is also vital for mechanistic studies, particularly when using fluorescent probes. These probes can be designed to respond to specific environmental changes or to bind to particular targets, allowing researchers to investigate molecular mechanisms, such as those involving charge transfer or enzymatic activity rsc.orgresearchgate.netspectroscopyonline.com. For this compound research, fluorescence spectroscopy can be employed to quantify its presence in samples and to explore its photophysical properties and potential interactions with biological systems.

Mass Spectrometry (MS) for Identification, Purity Assessment, and Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular mass of compounds, facilitating their identification within complex mixtures longdom.orgox.ac.uk. It plays a critical role in assessing the purity of a sample by detecting and quantifying trace impurities spectroscopyonline.comhidenanalytical.comeag.com. By analyzing fragmentation patterns, MS can also provide structural information and aid in identifying metabolites of this compound in biological matrices longdom.org.

The sensitivity and specificity of MS make it indispensable for quality control and characterization. For instance, MS-based purity assessment can quantify co-eluting impurities, enabling accurate assay determination nih.gov. While specific mass spectral data for this compound was not detailed in the provided search results, typical MS analysis would yield a mass-to-charge ratio (m/z) corresponding to its molecular weight and characteristic fragmentation ions that aid in structural confirmation. For example, related compounds have shown characteristic mass spectral data such as [M+Na]⁺ ions rsc.org.

Table 1: Illustrative Mass Spectrometry Data (Example from Related Compounds)

Compound (Example)Molecular Ion / [M+Na]⁺ (m/z)HRMS (m/z) (Calculated)HRMS (m/z) (Found)
Related Compound A365.19073365.19115365.19115
Related Compound B407.21773407.21866407.21866

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation and conformation analysis of organic molecules thermofisher.comnumberanalytics.comegyankosh.ac.inwiley.com. It provides detailed information about the number and type of atoms, their connectivity, and their spatial arrangement within a molecule numberanalytics.com. Techniques like ¹H NMR, ¹³C NMR, and multidimensional NMR (e.g., COSY, HSQC, HMBC) are used to assign signals to specific atoms and establish the complete molecular structure nih.govlibretexts.org.

NMR's high resolution and sensitivity to the molecular environment make it invaluable for identifying compounds and confirming their structures, even in complex mixtures numberanalytics.com. For this compound, NMR would be used to confirm the presence and arrangement of its characteristic functional groups and carbon skeleton. While specific this compound NMR data was not found, typical NMR analyses of similar organic compounds provide detailed chemical shifts (δ) and coupling constants (J) that are critical for structural assignment.

Table 2: Illustrative ¹H NMR Chemical Shifts (δ in ppm) (Example from Related Compounds)

Proton Type (Example)Chemical Shift (δ, ppm)MultiplicityIntegration (H)
Methyl (tert-butyl)1.08s9
Methylene1.68-1.62m1
Methylene1.38-1.24m2
Ethyl (CH₂)4.18-4.09m2
Ethyl (CH₃)0.75t, J=7.0 Hz3

Infrared (IR) Spectroscopy for Functional Group Identification in Research Compounds

Infrared (IR) spectroscopy is employed to identify functional groups within a molecule by detecting the absorption of specific infrared radiation frequencies that cause molecular vibrations (stretching, bending) thermofisher.comsavemyexams.comspecac.comvscht.czlibretexts.org. Each functional group exhibits characteristic absorption bands, typically reported in wavenumbers (cm⁻¹), providing a molecular "fingerprint" that aids in compound identification and purity assessment savemyexams.comspecac.com.

For this compound, IR spectroscopy would confirm the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic C-H or C=C bonds, which are characteristic of its presumed structure. While specific IR data for this compound was not detailed in the search results, typical IR spectra for organic compounds show distinct peaks for these groups, for example, C=O stretches often appear as strong, sharp bands around 1700-1750 cm⁻¹, and O-H stretches as broad bands between 3200-3600 cm⁻¹ savemyexams.comspecac.comlibretexts.org.

Table 3: Illustrative IR Absorption Bands (cm⁻¹) (Example from Related Compounds)

Absorption Band (cm⁻¹)Functional Group (Example)
2959, 2932C-H (alkane) stretch
1741C=O stretch (ester/ketone)
1240C-O stretch (ester)
1110C-O stretch (alcohol/ether)
703C-H bend (aromatic)

Electrophoretic Techniques for Purity and Interaction Studies in Research Samples

Electrophoretic techniques separate charged molecules based on their differential migration through a medium under an applied electric field, driven by their charge and size ijsred.com. These methods are crucial for assessing the purity of compounds and investigating molecular interactions.

Capillary Electrophoresis (CE), including variations like CE-SDS (Capillary Electrophoresis-Sodium Dodecyl Sulfate), has become a modern standard for purity determination, offering higher resolution, reproducibility, and sensitivity compared to traditional gel electrophoresis kymos.comsciex.com. It can separate molecules based on molecular weight or charge-to-size ratio, making it suitable for analyzing complex mixtures and identifying impurities kymos.comsciex.comgoogle.com. Furthermore, electrophoretic methods, such as nonequilibrium capillary electrophoresis of equilibrium mixtures (NECEEM), are employed to study binding kinetics and equilibrium constants in molecular interactions, for example, between proteins and DNA nih.govtechnologynetworks.comnih.gov.

For this compound, electrophoretic techniques can be valuable for assessing its purity, especially if isolated from natural sources or synthesized through complex routes, and for studying its potential interactions with biomolecules.

Hyphenated Techniques for Comprehensive Analysis in Complex Research Matrices

Hyphenated techniques combine the separation power of chromatographic or electrophoretic methods with the detection capabilities of spectroscopic techniques, creating powerful analytical platforms for complex samples longdom.orgresearchgate.netijpsjournal.comchromatographytoday.com. These integrated approaches offer enhanced sensitivity, selectivity, and speed, enabling the comprehensive analysis of analytes within intricate matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) is one of the most widely utilized hyphenated techniques, coupling the separation efficiency of liquid chromatography with the identification and quantification power of mass spectrometry longdom.orgox.ac.uk. This combination allows for the separation, identification, and quantification of individual compounds within complex mixtures, such as biological fluids or environmental samples, with high accuracy longdom.orgox.ac.ukijpsjournal.com. For this compound research, LC-MS would be particularly useful for identifying and quantifying the compound in complex biological or environmental matrices, and for profiling its metabolites or degradation products. Other hyphenated techniques, such as LC-NMR or GC-MS, also offer complementary information for thorough compound characterization.

Compound List:

this compound

Hypericin (B1674126)

Emodin (B1671224)

Protohypericin (B192192)

Coumarin

Gabapentin

Diethyl ether

Menthyl anthranilate

Oligonucleotides

Proteins

Heparin

Aluminum ions (Al³⁺)

Preclinical Pharmacokinetic and Pharmacodynamic Research of Ethylhypericin in Non Human Biological Systems

Absorption and Distribution Dynamics in Animal Models

Tissue-Specific Biodistribution Profiles of Ethylhypericin

No data available.

Intracellular Accumulation and Compartmentalization Research

No data available.

Metabolic Pathways and Biotransformation Studies in Preclinical Species

Identification and Quantification of Metabolites in Animal Tissues and Excreta

No data available.

Role of Cytochrome P450 Enzymes and Other Biotransformation Systems

No data available.

Excretion and Elimination Kinetics in Animal Models

No data available.

Renal and Biliary Excretion Routes of this compound

No specific studies detailing the renal and biliary excretion pathways of this compound were identified. The scientific literature does not currently provide data on the extent to which this compound or its potential metabolites are cleared from the body via the kidneys into urine or by the liver into bile in any preclinical species.

Half-Life Determination in Various Preclinical Species

There is a lack of published research on the pharmacokinetic profile of this compound, including its half-life. Consequently, no data is available to compile a table on the half-life of this compound in various preclinical species.

Pharmacodynamic Marker Identification and Validation in Preclinical Disease Models

The search for pharmacodynamic data on this compound yielded no specific results. This includes a lack of information on molecular and cellular responses to the compound and the discovery of any related biomarkers in animal studies.

Correlation of Compound Exposure with Molecular and Cellular Responses

There are no available studies that correlate the exposure of this compound with specific molecular and cellular responses in preclinical models. Research on a related compound, hypericin (B1674126), indicates that it can induce various cellular responses, including apoptosis and necrosis, through the generation of reactive oxygen species upon photoactivation. nih.gov However, it is crucial to note that this information pertains to hypericin and cannot be directly extrapolated to this compound without specific supporting research.

Biomarker Discovery for Mechanistic Insights in Animal Studies

No biomarkers have been identified or validated in animal studies to provide mechanistic insights into the action of this compound. The absence of such data means that there is currently no way to quantitatively measure the pharmacodynamic effects of this compound in preclinical disease models.

Comparative Research and Structure Activity Relationship Sar Studies of Ethylhypericin

Comparative Analysis with Hypericin (B1674126) and Other Naphthodianthrone Derivatives in Preclinical Assays

Comparative studies are crucial for understanding the impact of structural variations on biological activity. Ethylhypericin has been synthesized specifically for such comparative research, allowing for the evaluation of how chemical modifications alter the pharmacological profile observed with hypericin and its congeners.

Differential Potency and Efficacy in In Vitro Cellular Models

The synthesis of this compound was undertaken to compare its biological activity with that of hypericin. In preclinical investigations, this compound demonstrated a comparative advantage in specific assays. For instance, in an HIV-reverse transcriptase (HIV-RT) inhibitory test, this compound was found to be slightly more effective than hypericin researchgate.net. This finding suggests that the ethyl substitution can indeed modulate the potency of the compound in specific biological contexts.

While direct in vitro cellular model data specifically detailing this compound's potency and efficacy across various cell lines compared to hypericin is limited in the provided literature, studies on other hypericin derivatives offer insight into the principle of differential efficacy. For example, research on hypericin derivatives where methyl groups were replaced with carboxyl, pentyl, or phenethyl groups showed varied effects on photocytotoxicity in cancer cell lines (A431, HepG-2, MCF-7) when subjected to photodynamic therapy (PDT). Specifically, a derivative with a carboxyl group (7b) exhibited better PDT effects than hypericin (7a), while derivatives with pentyl (7c) and phenethyl (7d) groups showed reduced efficacy compared to hypericin nih.govrsc.org. These findings underscore that even minor structural changes, such as altering alkyl chain length or introducing polar groups, can significantly influence a compound's performance in cellular assays, a principle applicable to the study of this compound.

Advanced Research Applications and Future Directions in Ethylhypericin Studies

Ethylhypericin as a Fluorescent Probe for Live-Cell Imaging and Mechanistic Elucidation

Integration into Advanced Delivery Systems for Enhanced Preclinical Efficacy

The development of advanced delivery systems aims to improve the efficacy, solubility, and targeted delivery of therapeutic compounds. While hypericin (B1674126) has been studied in various nanocarrier formulations, specific research on this compound within these systems is limited.

Studies have explored encapsulating hypericin within lipid nanocapsules (LNCs) to enhance its photodynamic therapy (PDT) efficacy, particularly for skin cancer and cervical cancer models rsc.orgbiointerfaceresearch.compharmaexcipients.combjpharm.org.uknih.gov. These formulations aimed to overcome hypericin's poor water solubility and aggregation issues. Polymeric micelles have also been investigated as drug delivery systems for various hydrophobic compounds, improving their solubility, stability, and tumor targeting through passive accumulation via the Enhanced Permeability and Retention (EPR) effect rsc.orgmdpi.comnih.govbinaytara.org. However, no specific research detailing the formulation of this compound into liposomes, nanoparticles, or polymeric micelles for preclinical studies has been identified in the reviewed literature.

Targeted delivery strategies, such as Antibody-Drug Conjugates (ADCs) and ligand-directed systems, are designed to deliver therapeutic agents specifically to target cells or tissues, thereby minimizing off-target effects frontiersin.orgfip.orgbiochempeg.comcapes.gov.brresearchgate.netdntb.gov.uaresearchgate.net. ADCs, for instance, link cytotoxic payloads to monoclonal antibodies that recognize specific antigens on cancer cells. While the principles and development of ADCs are well-documented, there is no specific research found that investigates the use of this compound in antibody-drug conjugates or other ligand-directed delivery systems for research models.

Exploration of Novel Photodynamic and Non-Photodynamic Research Applications

This compound's potential in novel applications, beyond its basic biological activity comparisons, has not been extensively detailed.

Hypericin has demonstrated antibacterial activities rsc.orgnih.govwikipedia.org. For example, studies have shown antimicrobial biophotonic treatment of ampicillin-resistant Pseudomonas Aeruginosa with hypericin wikipedia.org. However, specific in vitro studies evaluating the antimicrobial or antifungal efficacy of this compound against various pathogens are not prominently featured in the provided search results. Further research would be needed to characterize its minimum inhibitory concentrations (MICs) and spectrum of activity.

Biological decontamination protocols typically involve chemical agents or physical methods to eliminate or inactivate biological agents nih.govgoogle.com. While virucidal and bactericidal agents are well-established, no research has been identified that explores the use of this compound in biological decontamination procedures or as a disinfectant.

Compound List

this compound

Hypericin

Computational Chemistry and In Silico Modeling in this compound Research

Computational chemistry and in silico modeling play an increasingly vital role in modern drug discovery and development, offering powerful tools to predict molecular behavior, identify potential targets, and guide the design of novel compounds. For this compound, these methodologies are instrumental in elucidating its mechanisms of action and optimizing its therapeutic potential.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to a target receptor, typically a protein or enzyme. This process aims to identify potential binding sites and estimate the binding affinity of a ligand to its target nih.govnih.govmdpi.comrasayanjournal.co.in. For this compound, which has demonstrated antiviral activity, particularly against retroviruses like HIV researchgate.netresearchgate.net, molecular docking can be employed to predict its interaction with specific viral proteins or host cellular factors crucial for viral replication. By simulating how this compound fits into the active sites of target molecules, researchers can hypothesize its mechanism of action and identify key amino acid residues involved in binding nih.govrasayanjournal.co.in.

Molecular dynamics (MD) simulations complement docking by providing a time-dependent view of molecular interactions. MD allows researchers to assess the stability of the predicted ligand-protein complex over time, accounting for the flexibility of both the ligand and the receptor mdpi.com. This detailed insight into the dynamic behavior of this compound within its binding pocket can reveal crucial information about the strength and duration of its interaction, which is essential for understanding its efficacy and potential for further optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analog Design

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of compounds and their biological activity mdpi.comnih.gov. This approach is invaluable for understanding how specific structural features of this compound influence its biological effects. By analyzing a series of related compounds, QSAR models can identify key molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) that are predictive of activity nih.gov.

For this compound, QSAR studies can guide the design of novel analogs with enhanced potency, selectivity, or improved pharmacokinetic properties. Research into hypericin derivatives has indicated that structural modifications can impact biological activity, with this compound showing slightly enhanced HIV-RT inhibitory activity compared to hypericin researchgate.net. QSAR modeling can systematically explore the chemical space around this compound, predicting the activity of hypothetical new compounds before they are synthesized, thereby streamlining the drug discovery process and reducing experimental costs mdpi.comnih.gov.

Unexplored Biological Activities and Emerging Research Frontiers for this compound

While hypericin, the parent compound, is known for a broad spectrum of biological activities including antiviral, anti-tumor, anti-inflammatory, and antidepressant effects researchgate.net, the specific profile of this compound is still being elucidated. This compound has been synthesized to compare its biological activity with hypericin, with studies indicating it may possess slightly more effective inhibitory activity against HIV-reverse transcriptase (HIV-RT) researchgate.net.

This finding suggests that the ethyl group substitution confers specific advantages in certain biological contexts, potentially related to binding affinity or cellular uptake. Emerging research frontiers for this compound could involve systematically exploring its efficacy and mechanisms across other areas where hypericin has shown promise. This includes investigating its potential as an anticancer agent, its anti-inflammatory properties, or its neuroprotective capabilities. Understanding how the ethyl modification influences its interaction with various biological targets could reveal unique therapeutic applications or synergistic effects not observed with hypericin alone.

Challenges and Strategic Directions for Future Preclinical this compound Research

The preclinical development of this compound, like many novel therapeutic candidates, faces several challenges, but also presents clear strategic directions for future research.

Challenges:

Synthesis and Availability: The synthesis of hypericin derivatives can be complex researchgate.net, potentially posing challenges in the efficient and cost-effective production of this compound for extensive preclinical studies.

Reproducibility and Translational Gap: A significant hurdle in translational research is the low reproducibility of preclinical studies and the subsequent high failure rate of compounds in clinical trials. This is often attributed to differences in research methodologies and species-specific variations between animal models and humans texilajournal.comnih.govmdpi.com.

Model Validation: While Non-Animal Models (NAMs) and in silico tools are gaining prominence for ethical and practical reasons, their validation and regulatory acceptance require rigorous data and clear guidance diaglobal.orgemkatech.com. Complex biological systems also present challenges in accurately predicting off-target effects or toxicity emkatech.com.

Strategic Directions:

Integrated Computational Approaches: A strategic direction involves the synergistic application of molecular docking, molecular dynamics, and QSAR modeling. These methods can accelerate target identification, predict binding interactions, and guide the rational design of this compound analogs with improved properties nih.govmdpi.comnih.gov.

Development of Robust Preclinical Models: Enhancing the reliability of preclinical data can be achieved through standardized protocols and potentially multicenter preclinical randomized controlled trials (pRCTs) to improve reproducibility nih.gov. The integration of advanced in vitro models and NAMs alongside traditional approaches may offer more human-relevant insights diaglobal.orgemkatech.com.

Structure-Activity Relationship (SAR) Elucidation: Continued detailed investigation into the SAR of this compound and its analogs is crucial. This will enable a deeper understanding of how structural modifications influence biological activity, selectivity, and pharmacokinetic profiles researchgate.net.

Exploration of Diverse Biological Activities: Future research should strategically screen this compound against a wider array of biological targets and disease models, leveraging computational predictions and known hypericin activities to uncover novel therapeutic potentials.

Rigorous Data Validation: Emphasizing the rigorous validation of both in silico predictions and experimental findings is paramount. This ensures the reliability of preclinical data, which is essential for successful translation to clinical studies and ultimately, for bringing promising compounds like this compound to therapeutic application nih.govdiaglobal.org.

Q & A

Q. What established protocols are used for synthesizing Ethylhypericin, and how do reaction conditions influence yield?

this compound synthesis typically involves anthraquinone derivatives as precursors, with modifications to hydroxylation and ethylation steps. Zhao et al. (1998) outlined a method using hypericin derivatives subjected to Friedel-Crafts alkylation, achieving a yield of ~40% under controlled anhydrous conditions . Key variables include solvent polarity (e.g., dichloromethane vs. DMF), temperature (60–80°C), and catalyst choice (e.g., AlCl₃). Yield optimization requires balancing reaction time and byproduct formation, monitored via HPLC .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 590 nm) is standard for purity assessment. Nuclear magnetic resonance (NMR), particularly ¹H and ¹³C spectra, confirms ethyl group substitution patterns. Mass spectrometry (MS) validates molecular weight (MW = 530.5 g/mol). For reproducibility, researchers should report retention times, solvent gradients, and calibration curves .

Q. What in vitro models are commonly used to assess this compound’s antiviral activity?

Studies often use HIV-1 reverse transcriptase (RT) inhibition assays, where this compound’s IC₅₀ is measured via competitive binding with radiolabeled dNTPs. Cell-based models include T-lymphocyte (e.g., MT-4) cultures infected with HIV-1IIIB, with viral replication quantified via p24 antigen ELISA. Negative controls (e.g., AZT) and solvent-only treatments are critical to validate results .

Advanced Research Questions

Q. How can synthetic pathways for this compound be optimized to enhance bioactivity against viral targets?

Rational design approaches include:

  • Side-chain modifications : Introducing halogen atoms (e.g., Cl, Br) to anthraquinone rings to improve binding affinity to viral proteases.
  • Stereochemical control : Using chiral catalysts to isolate enantiomers with higher RT inhibition (e.g., Zhao et al. observed a 2.3-fold increase in activity for the R-isomer) .
  • Co-solvent systems : Testing ionic liquids or micellar media to enhance solubility and bioavailability.

Q. What methodologies resolve discrepancies in this compound’s efficacy between in vitro and in vivo studies?

Contradictions often arise from pharmacokinetic factors (e.g., poor oral bioavailability). To address this:

  • Pharmacokinetic profiling : Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models.
  • Nanoformulation : Encapsulate this compound in liposomes or polymeric nanoparticles to enhance stability and target specificity.
  • Dose-response normalization : Compare in vitro IC₅₀ values with in vivo effective doses (ED₅₀) using allometric scaling .

Q. How should researchers design experiments to evaluate this compound’s photodynamic therapy (PDT) potential?

  • Light source calibration : Standardize wavelength (590–600 nm) and irradiance (e.g., 50 mW/cm²) to activate this compound’s singlet oxygen generation.
  • Cell viability assays : Combine MTT assays with ROS-sensitive probes (e.g., DCFH-DA) to correlate cytotoxicity with oxidative stress.
  • Negative controls : Include dark toxicity groups (no light exposure) and benchmark against clinical PDT agents like porfimer sodium .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?

Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For multi-variable studies (e.g., solvent × temperature interactions), apply ANOVA with Tukey’s post hoc test. Report confidence intervals (95% CI) and effect sizes (Cohen’s d) to contextualize significance .

Q. How can researchers ensure experimental reproducibility in this compound studies?

  • Detailed protocols : Document catalyst purity, solvent batch numbers, and instrument calibration dates.
  • Open data : Share raw spectra, chromatograms, and code for dose-response modeling via repositories like Zenodo.
  • Inter-lab validation : Collaborate with independent labs to replicate key findings, addressing variables like humidity during synthesis .

Ethical and Reporting Standards

Q. What ethical considerations apply to in vivo studies of this compound?

Follow ARRIVE guidelines for preclinical trials:

  • Justify sample sizes via power analysis to minimize animal use.
  • Report anesthesia protocols (e.g., ketamine/xylazine) and euthanasia methods.
  • Disclose conflicts of interest, particularly if partnering with pharmaceutical entities .

Q. How should researchers address conflicting data in publications about this compound’s mechanism of action?

  • Systematic reviews : Conduct meta-analyses to identify trends across studies (e.g., correlation between lipophilicity and antiviral potency).
  • Mechanistic studies : Use surface plasmon resonance (SPR) to measure binding kinetics to RT or host cell receptors.
  • Transparency : Publish negative results in repositories like Figshare to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.